molecular formula C10H9ClN2O2S B1298287 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 3427-30-3

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B1298287
CAS No.: 3427-30-3
M. Wt: 256.71 g/mol
InChI Key: OYGSDMFSKFBVOM-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound with the molecular formula C10H10ClN2O2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, can further enhance the reproducibility and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of new derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Formation of 2-hydroxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide.

    Reduction: Formation of the corresponding amine derivative.

Scientific Research Applications

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
  • 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
  • 2-chloro-N-(6-hydroxy-1,3-benzothiazol-2-yl)acetamide

Uniqueness

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets. Additionally, the methoxy group can participate in hydrogen bonding interactions, affecting the compound’s binding affinity to specific molecular targets .

Properties

IUPAC Name

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-15-6-2-3-7-8(4-6)16-10(12-7)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGSDMFSKFBVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358837
Record name 2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3427-30-3
Record name 2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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